5-Bromo-3-methyl-2-morpholinocarbonylpyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methyl-2-morpholinocarbonylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridine derivatives .
Scientific Research Applications
5-Bromo-3-methyl-2-morpholinocarbonylpyridine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 5-Bromo-3-methyl-2-morpholinocarbonylpyridine is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridine: Similar in structure but lacks the morpholine group.
3-Methyl-2-pyridinecarboxylic acid: The precursor in the synthesis of 5-Bromo-3-methyl-2-morpholinocarbonylpyridine.
2-Morpholinocarbonylpyridine: Similar but without the bromine and methyl groups.
Uniqueness
This compound is unique due to the presence of both the bromine and morpholine groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(5-bromo-3-methylpyridin-2-yl)-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-8-6-9(12)7-13-10(8)11(15)14-2-4-16-5-3-14/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUCTWOHRXARDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)N2CCOCC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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